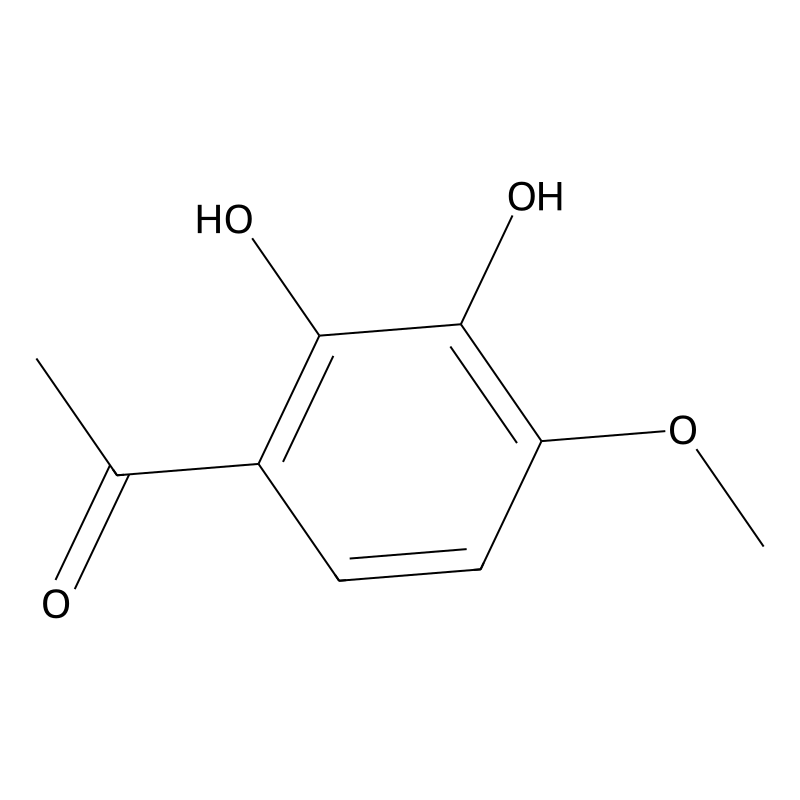1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Evidence for Neuroprotective Activity
Studies have shown that 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone exhibits neuroprotective properties. Research published in Chemical Book highlights its antioxidant activity, which is believed to be a key mechanism for its neuroprotective effects [].
Here's how it might work: Free radicals are unstable molecules that can damage brain cells and contribute to the progression of neurodegenerative diseases. Antioxidants like 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone can neutralize free radicals, potentially protecting brain cells from damage [].
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone, with the chemical formula and a molecular weight of 182.17 g/mol, is an organic compound characterized by the presence of a phenolic hydroxyl group and a methoxy group on the aromatic ring. It is also known by its CAS number 708-53-2. The compound appears as a solid and has a melting point of approximately 133 °C .
The structure of 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone features a ketone functional group attached to a substituted phenol, which contributes to its unique chemical properties and potential biological activities. The compound's SMILES representation is O=C(C)C1=C(O)C(O)=C(OC)C=C1, indicating the arrangement of atoms and the connectivity in its molecular structure .
- Oxidation: The hydroxyl groups can be oxidized to form quinones.
- Esterification: Reaction with acids can lead to the formation of esters.
- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under certain conditions.
These reactions highlight the compound's reactivity due to its functional groups, allowing it to serve as a precursor or intermediate in organic synthesis.
Research indicates that 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone exhibits various biological activities. Some notable effects include:
- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress .
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacteria and fungi.
- Anti-inflammatory Effects: There is evidence indicating that this compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
These biological activities make it a candidate for further pharmacological studies.
Several methods have been developed for synthesizing 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone:
- Starting from Phenolic Compounds: Synthesis can involve the methylation of catechol derivatives followed by acetylation.
- Direct Acetylation: Using acetic anhydride or acetyl chloride on 2,3-dihydroxy-4-methoxyphenol can yield the desired ethanone.
- Condensation Reactions: Condensing appropriate aldehydes with acetophenone derivatives under acidic conditions may also produce this compound.
Each method varies in yield and purity, depending on reaction conditions and reagents used.
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone has several applications, particularly in:
- Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in developing drugs targeting oxidative stress-related diseases.
- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at preventing skin aging.
- Food Industry: The compound may serve as a natural preservative or antioxidant in food products.
Several compounds share structural similarities with 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydroxyacetophenone | Contains one hydroxyl group | Known for its use in dye synthesis |
| 4-Methoxyacetophenone | Contains one methoxy and one acetyl group | Commonly used as an intermediate in organic synthesis |
| 3-Methoxycatechol | A catechol derivative with a methoxy group | Exhibits strong antioxidant properties |
The uniqueness of 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone lies in its specific arrangement of hydroxyl and methoxy groups on the aromatic ring, which influences its reactivity and biological activity compared to these similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant
Other CAS
Wikipedia
Dates
The ameliorating effects of 2,3-dihydroxy-4-methoxyacetophenone on scopolamine-induced memory impairment in mice and its neuroprotective activity
Jin Bae Weon, Hyun-Jeong Ko, Choong Je MaPMID: 24210692 DOI: 10.1016/j.bmcl.2013.10.032








